Holmium oxalate

Thermal decomposition Oxide precursor Calcination

Holmium oxalate (Ho₂(C₂O₄)₃·xH₂O) resolves the challenge of producing carbon-free Ho₂O₃ with controlled crystallite size. Unlike light lanthanide oxalates, its direct decomposition pathway at 755°C avoids stable carbonate intermediates, yielding phase-pure cubic Ho₂O₃ (Ia3̄) with fewer calcination steps. • Direct oxide formation at 755°C eliminates intermediate phases for cleaner product • Verified monoclinic P2₁/c structure ensures predictable dehydration kinetics across ≥4 thermal steps • 10.6 µB magnetic moment (highest of any element) enables unmatched magnetocaloric and flux-concentrator performance

Molecular Formula C6H6Ho2O12
Molecular Weight 599.96 g/mol
Cat. No. B13837096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium oxalate
Molecular FormulaC6H6Ho2O12
Molecular Weight599.96 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Ho].[Ho]
InChIInChI=1S/3C2H2O4.2Ho/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;
InChIKeyYISXTRNNAHVBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Holmium Oxalate Procurement Overview


Holmium oxalate (Ho₂(C₂O₄)₃·xH₂O) is a heavy lanthanide oxalate salt that serves as a critical precursor for holmium oxide (Ho₂O₃) production and as a source of Ho³⁺ ions in optical, magnetic, and laser materials [1]. The compound crystallizes in the monoclinic system (space group P2₁/c) with definitive cell parameters a = 12.197 Å, b = 11.714 Å, c = 6.479 Å, β = 120.12°, permitting unambiguous XRD identification for quality verification in procurement [2]. Holmium itself possesses the highest magnetic moment (10.6 µB) of any naturally occurring element, which imparts distinctive magnetocaloric and flux-concentrating properties to its oxalate derivatives that cannot be replicated by lighter lanthanide oxalates [3].

1

Heavy lanthanide oxalate precursor: direct oxide pathway at elevated calcination temperatures

2

Optical, magnetic, and laser material synthesis requiring highest elemental magnetic moment (10.6 µB) Ho³⁺ source

3

Procurement fit: XRD-verifiable monoclinic P2₁/c crystal form supports quality confirmation

Why Holmium Oxalate Cannot Be Substituted


Generic substitution among lanthanide oxalates is precluded by three non-interchangeable material parameters. First, the thermal decomposition pathway diverges sharply between light and heavy rare earth oxalates: light lanthanide oxalates (La, Pr, Nd) form stable intermediate basic carbonates before final oxide formation, whereas heavy lanthanide oxalates including holmium oxalate decompose directly to the sesquioxide without stable intermediates, enabling cleaner oxide product with fewer calcination steps [1]. Second, the oxide formation temperature for holmium oxalate (755 °C) differs substantially from that of dysprosium oxalate (610 °C), a ~145 °C gap that directly impacts furnace programming and energy costs in industrial oxide production [2]. Third, the Ho³⁺ ion carries a magnetic moment of 10.6 µB — approximately 33% higher than Gd³⁺ (7.94 µB) — meaning that magnetocaloric and magnetic flux-concentrating properties are intrinsically element-specific and cannot be approximated by substituting another lanthanide oxalate [3]. These three parameters are not tunable through formulation adjustments, making compound-specific procurement essential.

Thermal pathway
Ho oxalate: direct to oxide
Light RE oxalates (La, Pr, Nd) form stable carbonate intermediates; substitution may introduce carbon residue risk and require different calcination protocols
Oxide formation T
Ho oxalate: context-dependent
Dy oxalate converts ~145 °C lower; furnace programming mismatch may cause incomplete conversion or grain overgrowth
Magnetic moment
Ho³⁺: 10.6 µB
Gd oxalate delivers ~25% lower per-ion moment; magnetocaloric and flux-concentrating properties are element-specific and not formulation-tunable

Holmium Oxalate Comparative Evidence


Oxide Formation Temperature: Holmium vs Dysprosium Oxalate

Holmium oxalate requires a substantially higher calcination temperature to achieve complete oxide conversion compared to dysprosium oxalate. This 145 °C temperature gap is a first-order parameter for furnace programming: selecting the wrong oxalate precursor for a fixed-temperature oxide production line will result in either incomplete decomposition (if the temperature is set for Dy but the precursor is Ho) or unnecessary energy expenditure and potential grain overgrowth (if the reverse). In the Jeyaraj and House study, Ho₂(C₂O₄)₃·5.5H₂O underwent dehydration followed by direct oxalate anion decomposition, reaching full oxide (Ho₂O₃) formation at 755 °C [1]. By contrast, dysprosium(III) oxalate anhydrous form decomposes to Dy₂O₃ at 610 °C [2].

Oxide formation T
Head-to-head

Temperature of complete oxide (M₂O₃) formation

Ho₂O₃ from Ho oxalate 755 °C
Dy₂O₃ from Dy oxalate 610 °C

+145 °C difference (23.8% higher for Ho)

Calcination temperature context: may require adjusted furnace programming

TG/DTG data; Ho oxalate as 5.5-hydrate, Dy oxalate as anhydrous

Thermal decomposition Oxide precursor Calcination

Dehydration Steps: Holmium vs Neodymium Oxalate

The dehydration mechanism of holmium oxalate is fundamentally more complex than that of neodymium oxalate, with direct implications for thermal ramp design in oxide production. Jeyaraj and House demonstrated via TG/DTG that Ho₂(C₂O₄)₃·5.5H₂O undergoes four or more discrete dehydration steps before yielding the anhydrous oxalate, whereas Nd₂(C₂O₄)₃·10H₂O loses all water of hydration in a single step [1]. This multi-step dehydration for Ho oxalate requires carefully controlled, slower ramp rates or multi-stage isothermal holds to avoid spattering, crust formation, or non-uniform oxide morphology. The OSTI report on heavy rare earth oxalates confirms that dihydrate intermediates are stable only within the narrow temperature window of 230–330 °C before complete dehydration occurs [2].

Dehydration steps
Head-to-head

Number of discrete dehydration steps

Ho₂(C₂O₄)₃·5.5H₂O ≥4 steps
Nd₂(C₂O₄)₃·10H₂O 1 step

Multi-step: intermediate dihydrate stable at 230–330 °C

Multi-stage thermal ramp design may be required for Ho oxalate

TG/DTG under controlled atmosphere; Jeyaraj & House (1983)

Dehydration kinetics Thermogravimetric analysis Precursor processing

Magnetocaloric Temperature: Ho Oxalate MOF vs GGG

Holmium(III) oxalate-based metal-organic frameworks (MOFs) exhibit magnetocaloric entropy change maxima at significantly higher operating temperatures than the commercial benchmark gadolinium gallium garnet (GGG), positioning them for hydrogen-liquefaction-temperature cryogenic cooling rather than helium-liquefaction-temperature regimes. El Alouani Dahmouni et al. (2024) reported that for the holmium(III) oxalate decahydrate MOF {[Ho₂(ox)₃(H₂O)₆]·4H₂O}ₙ (compound 1), the temperature of maximum magnetic entropy change (Tₘ) ranges from 4.8 to 10.5 K across ΔH = 2–8 T [1]. In contrast, commercial GGG exhibits Tₘ in a much narrower and lower range of 1.15–1.45 K for ΔH = 1–4 T [1]. The −ΔSₘ for compound 1 reaches 10.6 J kg⁻¹ K⁻¹ at T = 10 K (ΔH = 8 T), compared to 28.0 J kg⁻¹ K⁻¹ for GGG at the same temperature and field — but the Ho MOF's operational temperature window spans between He and H₂ liquefaction, a strategically distinct thermodynamic niche [1].

Magnetocaloric Tₘ
Cross-study comparable

Temperature of maximum magnetic entropy change (Tₘ)

Ho oxalate MOF (1) 4.8–10.5 K
Commercial GGG 1.15–1.45 K

Tₘ shifted +3.7 to +9.4 K higher; −ΔSₘ ~38% of GGG at 10 K, 8 T

H₂-liquefaction-relevant regime vs He-liquefaction regime; non-substitutable material class

Variable-T/field magnetization data; Chem. Commun. 2024

Magnetocaloric effect Cryogenic magnetic refrigeration Metal-organic frameworks

Magnetic Moment: Holmium vs Gadolinium

The intrinsic magnetic moment of the Ho³⁺ ion (10.6 µB, J = 8) is the highest of any naturally occurring element, approximately 33.5% greater than that of Gd³⁺ (7.94 µB) [1][2]. This elemental property is conserved in the oxalate salt and in any oxide, ceramic, or doped material subsequently derived from it. For applications requiring maximum magnetic flux concentration — such as pole pieces for high-field static magnets or magnetocaloric regenerator materials — holmium oxalate provides a Ho³⁺ delivery vector that no other lanthanide oxalate can match on a per-ion magnetic moment basis. Even dysprosium (10.64 µB), which is marginally higher in effective magnetic moment when spin-orbit coupling is fully accounted for, exhibits different magnetic anisotropy and ordering temperatures, making the two non-interchangeable in practice [1].

Magnetic moment
Cross-study comparable

Magnetic moment of trivalent lanthanide ion (µB)

Ho³⁺ 10.6 µB
Gd³⁺ 7.94 µB

+33.5% higher for Ho³⁺; Dy³⁺ 10.64 µB but distinct magnetic anisotropy

Supports magnetic flux concentration and magnetocaloric research fit

Free-ion ground state values; verified in dilute salts

Magnetic moment Paramagnetism Flux concentration

Decomposition Intermediates: Heavy vs Light Lanthanide Oxalates

A systematic difference in thermal decomposition mechanism divides the lanthanide oxalate series: light rare earth oxalates (La through Nd) form stable intermediate basic carbonates (Ln₂O₂CO₃) before final oxide formation, whereas heavy rare earth oxalates including holmium oxalate decompose without stable intermediate phases directly to the sesquioxide [1][2]. The OSTI report on oxalates of Ho, Er, Tm, Yb, Lu, and Y explicitly states that 'weight levels corresponding to oxide formation were obtained in the temperature range 680 to 700 °C without any indication of formation of intermediate products' [1]. In contrast, the companion study on La, Pr, and Nd oxalates confirmed they 'form a group, giving stable intermediate products (basic carbonates) before final decomposition to the oxide' [2]. For erbium and lutetium oxalates, any carbonates formed are unstable and decompose to oxides shortly after formation, with only ~17% CO disproportionation for Er and ~6% for Lu [3].

Decomposition intermediates
Class-level inference

Presence of stable intermediate carbonate during thermal decomposition

Heavy RE (Ho, Er, Tm…) No stable intermediate; direct oxide at 680–700 °C
Light RE (La, Pr, Nd) Stable basic carbonate intermediate before oxide

Qualitative pathway difference: direct oxide formation for heavy RE class

May support reduced carbon contamination risk in oxide product

OSTI reports (1963); class-level inference; verify with lot-specific thermal data

Thermal decomposition pathway Intermediate phases Oxide purity

Holmium Oxalate Application Scenarios


High-Purity Ho₂O₃ via Oxalate Calcination

When the end-use specification demands carbon-free Ho₂O₃ with controlled crystallite size, holmium oxalate is the precursor of choice because its thermal decomposition proceeds directly to the oxide without a stable carbonate intermediate [1]. The calcination protocol must be designed around the 755 °C oxide formation temperature (vs 610 °C for Dy oxalate) and the multi-step dehydration pathway (≥4 steps requiring staged thermal ramping through the 230–330 °C dihydrate stability window) [2][3]. Procurement should specify hydrated holmium oxalate with verified monoclinic P2₁/c crystal structure (a = 12.197 Å, b = 11.714 Å, c = 6.479 Å, β = 120.12°) as a quality indicator, since amorphous or improperly crystallized material will exhibit different dehydration kinetics and may trap carbonaceous residues [4].

Magnetic Refrigeration with Holmium Oxalate MOFs

Holmium(III) oxalate MOFs offer a distinct operational temperature advantage over commercial gadolinium gallium garnet (GGG) for cryogenic magnetic refrigeration. Whereas GGG's magnetocaloric Tₘ is confined to 1.15–1.45 K (He liquefaction regime), the Ho oxalate decahydrate MOF {[Ho₂(ox)₃(H₂O)₆]·4H₂O}ₙ achieves Tₘ = 4.8–10.5 K (ΔH = 2–8 T), extending into the hydrogen liquefaction temperature range [1]. The solvent-triggered 3D-to-2D interconversion between the octadecahydrate and decahydrate forms further enables magnetocaloric efficiency tuning, a dynamic functionality absent in static oxide refrigerants. Researchers procuring holmium oxalate for MOF synthesis should specify the hydrated form consistent with the desired network topology [1].

Ho-Doped Laser Crystals via Oxalate Co-Precipitation

Holmium oxalate serves as a stoichiometric Ho³⁺ source for co-precipitation synthesis of holmium-doped yttrium aluminum garnet (Ho:YAG) and yttrium lanthanum fluoride (Ho:YLF) laser crystals, which lase at the eye-safe wavelength of 2.08 µm [1]. The oxalate co-precipitation route is preferred over nitrate or carbonate precursors because it avoids high-temperature corrosive off-gassing (NOₓ from nitrates) and because the extremely low solubility of rare earth oxalates (Ksp ~10⁻²⁵ to 10⁻²⁹ M⁵) ensures quantitative precipitation of the Ho³⁺ dopant, enabling precise stoichiometric control of the final laser crystal composition [2]. The uniquely high magnetic moment of Ho³⁺ (10.6 µB) further influences the crystal field splitting in the garnet host, which directly determines the laser transition wavelength and efficiency [3].

Ho₂O₃ for Magnetic Flux Concentrators

For applications requiring the highest attainable static magnetic fields, holmium metal or holmium oxide derived from oxalate precursor is specified for magnetic flux concentrator pole pieces because holmium possesses the highest magnetic moment (10.6 µB) of any naturally occurring element [1]. When the oxide is prepared via oxalate calcination rather than from nitrate or carbonate precursors, the direct oxide formation pathway at 755 °C avoids intermediate phases that could introduce lattice defects detrimental to magnetic saturation performance [2][3]. Procurement teams should verify that the oxalate precursor's calcination yields phase-pure cubic Ho₂O₃ (Ia3̄ space group) as confirmed by XRD, since residual oxycarbonate or hexagonal-phase contamination will degrade the magnetic flux concentration efficiency [2].

Application
Selection Property
Validation Focus
High-purity Ho₂O₃ calcination
Direct oxide pathway without carbonate intermediate
Verified monoclinic P2₁/c crystal structure; thermal protocol fit for multi-step dehydration
Cryogenic magnetic refrigeration
Magnetocaloric Tₘ in H₂-liquefaction range
Hydrated form consistency for target MOF topology; solvent-triggered interconversion review
Ho-doped laser crystal synthesis
Low solubility oxalate for quantitative Ho³⁺ co-precipitation
Stoichiometric control and crystal-field-splitting context via XRD and laser performance characterization
Magnetic flux concentrator pole pieces
Highest elemental magnetic moment (10.6 µB) Ho³⁺ source
Phase-pure cubic Ho₂O₃ confirmation post-calcination; absence of oxycarbonate or hexagonal-phase contamination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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